chemical properties and stability of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one
chemical properties and stability of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one
Title: Technical Guide: Chemical Properties, Stability, and Synthetic Utility of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for orthogonally protected bifunctional building blocks in complex total synthesis. 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one (CAS: 86864-59-7) represents a quintessential intermediate in this domain. By masking the primary alcohol of 5-hydroxy-2-pentanone (also known as 3-acetopropanol) with a sterically demanding tert-butyldimethylsilyl (TBDMS) group, we isolate the electrophilic reactivity of the C2 ketone[1]. This strategic protection enables downstream transformations—such as Grignard additions, Wittig olefinations, and reductive aminations—without the risk of intramolecular cyclization or unwanted side reactions at the C5 position. This whitepaper dissects its physicochemical properties, stability profile, and field-proven experimental workflows for drug development applications, including the synthesis of macrolides like Epothilone B[2].
Structural and Physicochemical Profile
Understanding the physical parameters of this compound is critical for optimizing reaction conditions, particularly concerning solvent selection, temperature control, and purification strategies.
Table 1: Physicochemical Properties of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one
| Parameter | Specification |
| Chemical Name | 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one |
| CAS Number | 86864-59-7 |
| Molecular Formula | C11H24O2Si |
| Molecular Weight | 216.40 g/mol |
| Precursor Molecule | 5-hydroxy-2-pentanone (CAS: 1071-73-4) |
| Physical State | Clear, colorless liquid |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2) |
| Hazard Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
(Data synthesized from verified chemical substance databases,[1])
Chemical Stability and Orthogonal Reactivity
The strategic value of the TBDMS ether lies in its highly specific stability profile. The bulky tert-butyl group provides significant steric shielding to the silicon-oxygen bond, rendering it approximately 10,000 times more stable to hydrolysis than a standard trimethylsilyl (TMS) ether.
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Stability Profile: The TBDMS group is highly stable to mild aqueous bases (e.g., K2CO3, NaHCO3), nucleophiles (e.g., Grignard reagents, organolithiums), and catalytic hydrogenation conditions. This allows the C2 ketone to be aggressively functionalized without compromising the C5 oxygen.
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Lability Profile: The Si-O bond is susceptible to cleavage by strong acids (e.g., TFA, aqueous HCl) and is uniquely labile to fluoride ions. The thermodynamic driving force for desilylation is the formation of the exceptionally strong Si-F bond (~135 kcal/mol) compared to the Si-O bond (~108 kcal/mol).
Fig 1: Orthogonal reactivity profile of the bifunctional intermediate.
Experimental Workflows: Synthesis & Deprotection
The following protocols are designed as self-validating systems, ensuring high yield and purity through mechanistic control.
Protocol A: Synthesis via Silylation of 5-hydroxy-2-pentanone While this compound can be accessed via the oxidation of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol using reagents like Pyridinium Chlorochromate (PCC)[3], direct silylation of 5-hydroxy-2-pentanone is often more atom-economical.
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Reagents: 5-hydroxy-2-pentanone (1.0 eq), TBDMSCl (1.2 eq), Imidazole (2.0 eq), Anhydrous DMF.
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Step-by-Step Methodology:
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Preparation: Dissolve 5-hydroxy-2-pentanone in anhydrous DMF under an argon atmosphere. Causality: DMF is a polar aprotic solvent that readily solubilizes both the polar imidazole salts and the non-polar TBDMSCl, ensuring a homogeneous reaction environment.
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Catalyst/Base Addition: Add imidazole to the stirring solution. Causality: Imidazole acts dually as a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate that accelerates the silylation of the primary alcohol.
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Silylation: Cool the mixture to 0°C and add TBDMSCl portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the low-Rf starting material is fully consumed, replaced by a high-Rf non-polar spot.
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Workup: Quench with water and extract with diethyl ether. Wash the organic layer extensively with water and brine. Causality: Multiple water washes are critical to partition the DMF and imidazole-HCl salts into the aqueous phase, preventing contamination of the isolated product. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
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Protocol B: Selective Deprotection using TBAF
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Reagents: 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq), Anhydrous THF.
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Step-by-Step Methodology:
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Preparation: Dissolve the silyl ether in anhydrous THF and cool to 0°C.
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Fluoride Addition: Add the TBAF solution dropwise. Causality: The reaction is performed at 0°C to control the exothermic cleavage and prevent any base-catalyzed aldol condensation of the ketone by the resulting alkoxide intermediate.
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Validation (TLC): Monitor via TLC. Cleavage is typically rapid (< 1 hour), indicated by the return of the low-Rf polar spot.
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Workup: Quench the reaction strictly with saturated aqueous NH4Cl. Causality: NH4Cl serves as a mild proton source to neutralize the strongly basic alkoxide intermediate and excess TBAF, preventing unwanted C2 ketone enolization. Extract with EtOAc, dry, and concentrate.
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Fig 2: Synthetic workflow for the protection and deprotection of 5-hydroxy-2-pentanone.
Analytical Characterization
Accurate characterization of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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GC-MS: The silylated derivative is highly volatile and non-polar, resulting in sharp, symmetrical peaks on non-polar columns (e.g., HP-5MS)[3]. This is a significant improvement over the free alcohol, which often exhibits peak tailing due to interactions with active sites on the column[3].
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1H NMR (CDCl3): Key diagnostic signals include the massive singlet at ~0.89 ppm (9H, tert-butyl group) and ~0.05 ppm (6H, dimethyl group), confirming successful silylation. The methyl ketone appears as a sharp singlet at ~2.14 ppm, while the C5 oxymethylene protons shift slightly upfield compared to the free alcohol.
Applications in Drug Development
The bifunctional nature of this molecule makes it an indispensable synthon in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of intermediates for Patupilone (Epothilone B), a potent microtubule-stabilizing anticancer agent[2]. In these multi-step syntheses, the TBDMS group successfully shields the C5 oxygen while the C2 ketone is elaborated into complex thiazole-containing fragments or undergoes stereoselective aldol additions[2].
References
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Title : 3-Acetyl-1-propanol (5-hydroxy-2-pentanone) Chemical Properties Source : LookChem URL :[Link]
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Title : Patupilone, (-)-Epothilone B Synthesis Pathways Source : DrugFuture URL :[Link]
